molecular formula C11H12O4 B8428970 2-Methoxymethoxycinnamic acid

2-Methoxymethoxycinnamic acid

Cat. No. B8428970
M. Wt: 208.21 g/mol
InChI Key: ZIKKPBLADQQPNA-UHFFFAOYSA-N
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Patent
US08324261B2

Procedure details

To a solution of 2-methoxymethoxybenzaldehyde (15.0 g, 90.3 mmol) in pyridine (80 mL) were added malonic acid (18.8 g, 181 mmol) and piperidine (1.0 mL, 9.0 mmol) followed by heating to reflux for 6 hours. Water was added to the residue prepared by evaporation of the solvent therefrom in vacuo and the mixture was acidified with a diluted hydrochloric acid. The crystals separated out therefrom were filtered and washed with water to give the title compound (16.5 g, 88%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1.Cl>N1C=CC=CC=1.O>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[CH:14][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COCOC1=C(C=O)C=CC=C1
Name
Quantity
18.8 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
prepared by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
The crystals separated out
FILTRATION
Type
FILTRATION
Details
therefrom were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
COCOC1=C(C=CC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.